1-(Cyclohexylmethyl)piperidin-4-ol

Description

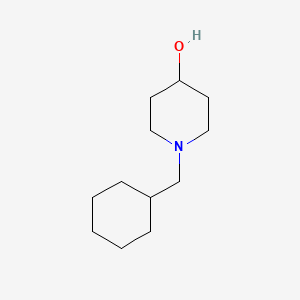

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

1-(cyclohexylmethyl)piperidin-4-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H23NO/c14-12-6-8-13(9-7-12)10-11-4-2-1-3-5-11/h11-12,14H,1-10H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KOPWAFHLXPKZFJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC(CC1)CN2CCC(CC2)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H23NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

197.32 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies for 1 Cyclohexylmethyl Piperidin 4 Ol and Its Chemical Analogs

Established Synthetic Routes to Substituted Piperidin-4-ols

The synthesis of substituted piperidin-4-ols, including the target compound 1-(Cyclohexylmethyl)piperidin-4-ol, has historically relied on a set of robust and well-understood chemical reactions. These methods form the foundation of piperidine (B6355638) chemistry.

N-Alkylation Strategies

A primary and direct method for the synthesis of N-substituted piperidines is N-alkylation. This strategy involves the reaction of a piperidine nitrogen with an alkylating agent. For the specific synthesis of this compound, this would entail the reaction of piperidin-4-ol with a cyclohexylmethyl halide, such as cyclohexylmethyl bromide or iodide.

The reaction is typically carried out in the presence of a base to neutralize the hydrogen halide formed during the reaction, which drives the equilibrium towards the product. Common bases and solvent systems include potassium carbonate in dimethylformamide (DMF) or sodium hydride in DMF. researchgate.net The choice of base and solvent can be optimized depending on the reactivity of the alkylating agent and the piperidine substrate. A slow addition of the alkyl halide is often recommended to minimize the potential for the formation of a quaternary ammonium (B1175870) salt through over-alkylation. researchgate.net

Table 1: General Conditions for N-Alkylation of Piperidines

| Reagents | Base | Solvent | Conditions | Key Considerations |

|---|---|---|---|---|

| Piperidine | K₂CO₃ | Dry DMF | Room Temperature | Optimization of conditions may be needed. researchgate.net |

| Piperidine | NaH | Dry DMF | 0°C to Room Temp | NaH is added portionwise before the alkylating agent. researchgate.net |

Reductive Amination Pathways

Reductive amination is a versatile and widely used method for forming C-N bonds. In the context of synthesizing this compound, this pathway can be approached in two primary ways:

Reaction of Piperidin-4-ol with Cyclohexanecarboxaldehyde: This involves the formation of an intermediate enamine or iminium ion, which is then reduced in situ to the desired tertiary amine.

Reaction of 4-Piperidone with Cyclohexanemethylamine: This route proceeds via the formation of an imine between the ketone and the primary amine, followed by reduction.

A key advantage of this method is its efficiency, often being a one-pot procedure. Modern reductive amination frequently employs milder and more selective reducing agents like sodium triacetoxyborohydride (B8407120) (STAB), which is compatible with a wide range of functional groups and less sensitive to the acidic conditions that can favor enamine formation. sciencemadness.org This method has been successfully used in the synthesis of various piperidine analogs. sciencemadness.orgnih.gov The double reductive amination (DRA) of dicarbonyl compounds is another powerful tool for constructing the piperidine skeleton itself. chim.it

Cyclization Reactions for Piperidine Ring Formation

Mannich Condensation: This is a classic multicomponent reaction where an amine, an enolizable carbonyl compound, and a non-enolizable aldehyde or ketone react to form a β-amino carbonyl compound. The synthesis of 2,6-diaryl-piperidin-4-ones is often achieved through the condensation of an aromatic aldehyde, a ketone like ethyl methyl ketone, and ammonium acetate. chemrevlett.comresearchgate.net

Intramolecular Condensations: Routes such as the intramolecular Claisen condensation can be employed to form the piperidone ring. youtube.com

Radical Cyclization: A novel approach involves the 6-exo cyclization of stabilized radicals onto α,β-unsaturated esters to yield 2,4,5-trisubstituted piperidines. nih.gov

Gold-Catalyzed Cyclization: A more modern approach involves the gold-catalyzed cyclization of N-homopropargyl amides. This leads to a cyclic imidate that can be reduced to an α-amino ether, which then undergoes a spontaneous Ferrier rearrangement to furnish a piperidin-4-one. This can be further reduced in the same pot to the corresponding piperidin-4-ol. nih.gov

Novel and Green Synthetic Approaches

In recent years, the development of more sustainable and efficient synthetic methods has become a major focus in chemistry. This has led to the emergence of novel biocatalytic and metal-catalyzed approaches for piperidine synthesis.

Biocatalytic Transformations in Piperidine Synthesis

Biocatalysis utilizes enzymes to perform chemical transformations, often with high selectivity and under mild, environmentally friendly conditions.

Lipase-Catalyzed Reactions: Researchers have developed a reusable biocatalyst by immobilizing Candida antarctica lipase (B570770) B (CALB) on magnetic halloysite (B83129) nanotubes. This catalyst has been used for the first biocatalytic synthesis of piperidine derivatives through a multicomponent reaction, achieving good yields. rsc.orgrsc.org

Hydroxylases and Reductases: A two-step strategy has been developed that combines biocatalytic C-H oxidation using enzymes like hydroxylases to precisely add hydroxyl groups to piperidine molecules, followed by radical cross-coupling. chemistryviews.orgmedhealthreview.com Another chemo-enzymatic approach uses an amine oxidase/ene imine reductase cascade for the asymmetric dearomatization of activated pyridines to produce stereochemically defined piperidines. nih.gov

Reductive Aminases (RedAms): The discovery of reductive aminases has opened the door for the direct, asymmetric reductive amination of ketones. researchgate.net These enzymes catalyze both imine formation and reduction in a single step, offering a highly efficient and green route to chiral amines. researchgate.net

Table 2: Examples of Biocatalytic Methods in Piperidine Synthesis

| Enzyme System | Reaction Type | Substrates | Key Feature | Reference(s) |

|---|---|---|---|---|

| Immobilized Candida antarctica lipase B (CALB) | Multicomponent Reaction | Benzaldehyde, aniline (B41778), acetoacetate (B1235776) ester | Reusable magnetic biocatalyst. | rsc.orgrsc.org |

| Hydroxylases & Radical Cross-Coupling | C-H Oxidation & C-C Bond Formation | Carboxylated piperidines | Modular and enantioselective assembly. | chemistryviews.orgmedhealthreview.com |

| Amine Oxidase/Ene Imine Reductase | Asymmetric Dearomatization | Activated pyridines | Stereoselective one-pot cascade. | nih.gov |

Metal-Catalyzed Coupling Reactions for Substituent Introduction

Transition metal catalysis provides powerful tools for the functionalization of the piperidine ring, often through the activation of otherwise inert C-H bonds.

Palladium-Catalyzed Arylation: Palladium catalysts have been used for the regio- and stereoselective C(4)-H arylation of piperidine derivatives. These reactions often employ a directing group to guide the catalyst to the desired position. acs.org

Rhodium-Catalyzed C-H Functionalization: By selecting the appropriate rhodium catalyst and nitrogen-protecting group, it is possible to selectively introduce substituents at the C2, C3, or C4 positions of the piperidine ring. nih.gov

Copper-Catalyzed C-H Amination: Copper catalysts can facilitate the intramolecular C-H amination of N-fluoride amides to construct the piperidine ring, offering a step- and atom-economical alternative to traditional cross-coupling reactions. acs.org

Gold-Catalyzed Cyclization: As mentioned earlier, gold catalysis can be used not just for ring formation but as part of a one-pot sequence to deliver functionalized piperidin-4-ols from acyclic precursors. nih.gov These methods represent a shift towards more efficient syntheses by minimizing intermediate purification steps. nih.gov

These advanced methods highlight the ongoing evolution of synthetic chemistry, providing increasingly sophisticated tools for the construction of complex molecules like this compound and its analogs.

Sustainable Methodologies and Atom Economy Considerations

The drive towards "green chemistry" has significantly influenced the synthesis of piperidine scaffolds, emphasizing methods that are efficient in terms of resources, energy, and waste reduction. Key principles in this area are atom, step, and pot economy, which seek to maximize the incorporation of starting materials into the final product, reduce the number of synthetic steps, and combine multiple transformations into a single operation. thieme-connect.comresearchgate.net

A prominent strategy is the Pot, Atom, and Step Economic (PASE) synthesis, which has been successfully applied to create highly functionalized piperidines through multi-component reactions. For instance, a five-component reaction mixing an acetoacetate, two equivalents of an aldehyde, and two equivalents of an aniline in the presence of a catalyst like indium(III) chloride can produce complex piperidine structures in a single step, often with the product precipitating directly from the reaction mixture. thieme-connect.comresearchgate.netcore.ac.uk Such approaches are highly atom-economical as they assemble complex molecules from simple precursors with minimal waste. primescholars.com

Biocatalysis and the use of sustainable starting materials are also at the forefront of green synthetic strategies. nih.gov Chemo-enzymatic methods, which combine chemical synthesis with biocatalytic steps, offer high selectivity under mild conditions. nih.gov For example, a one-pot cascade involving an amine oxidase and an ene imine reductase can convert N-substituted tetrahydropyridines into stereo-defined piperidines. nih.gov Furthermore, the synthesis of piperidines from renewable biomass sources, such as the conversion of furfural (B47365) to piperidine using a surface single-atom alloy catalyst, represents a significant advance in reducing reliance on fossil fuels. nih.gov

The choice of catalyst and reaction medium also plays a crucial role. The use of deep eutectic solvents, such as a glucose-urea mixture, provides an inexpensive, effective, and environmentally benign medium for the synthesis of piperidin-4-one derivatives. asianpubs.org Heterogeneous catalysts are also favored as they can be easily recovered and reused, reducing both cost and environmental impact. organic-chemistry.org

Stereoselective Synthesis of Chiral Piperidine Systems

The biological activity of piperidine derivatives is often dependent on their stereochemistry. Consequently, the development of methods for the stereoselective synthesis of chiral piperidines is a major focus of modern organic chemistry. usm.edunih.gov These strategies can be broadly categorized into diastereoselective and enantioselective approaches.

Diastereoselective Approaches

Diastereoselective methods aim to control the relative configuration of multiple stereocenters within the piperidine ring. A variety of cyclization strategies have been developed to achieve this.

Aza-Prins Cyclization: This method can generate 2,4,6-trisubstituted piperidines with stereoselective control. The cyclization is initiated by the acidic activation of an N-acyl aminal, which proceeds through a kinetically favored chair-like transition state to afford the piperidine ring with high diastereoselectivity. usm.edu

Negishi Cross-Coupling: Highly diastereoselective couplings of organozinc reagents with (hetero)aryl iodides can produce substituted piperidines. The stereochemical outcome (cis or trans) can be directed by the position of the carbon-zinc bond on the piperidine ring (C2 vs. C4), allowing for controlled access to specific diastereomers. acs.org

Corey–Chaykovsky Ring-Closing Reaction: An intramolecular, non-classical Corey–Chaykovsky reaction of sulfonium (B1226848) salts derived from β-enaminoesters can generate bicyclic lactams, which are precursors to 4-hydroxy piperidines. This methodology allows for the creation of two or three new stereogenic centers with high diastereoselectivity. nih.gov

The table below summarizes various diastereoselective approaches to piperidine synthesis.

Table 1: Diastereoselective Synthetic Approaches for Piperidine Systems

| Method | Key Features | Typical Precursors | Ref |

|---|---|---|---|

| Aza-Prins Cyclization | Forms 2,4,6-trisubstituted piperidines via a chair-like transition state. | Homoallylic amines, N-acyl aminals | usm.edu |

| Negishi Cross-Coupling | Couples organozinc piperidines with aryl iodides; stereochemistry is directed by the position of the C-Zn bond. | 2- or 4-piperidylzinc reagents | acs.org |

| Corey–Chaykovsky Reaction | Intramolecular ring-closing of sulfonium salts to form bicyclic lactam intermediates. | β-enaminoesters | nih.gov |

Enantioselective Catalysis

Enantioselective catalysis utilizes a chiral catalyst to produce a single enantiomer of the target molecule, which is a highly efficient and atom-economical approach. acs.org

Rhodium-Catalyzed Reactions: Rhodium catalysts have proven versatile in synthesizing chiral piperidines. One approach is the asymmetric reductive transamination of pyridinium (B92312) salts, which uses a chiral primary amine to induce chirality in the piperidine product. dicp.ac.cn Another powerful method is the asymmetric reductive Heck reaction, which couples arylboronic acids with dihydropyridines to furnish 3-substituted tetrahydropyridines with excellent enantioselectivity, which can then be reduced to the corresponding piperidines. nih.govacs.org

Phosphine-Catalyzed Annulation: Chiral phosphines can catalyze the [4+2] annulation of imines with allenes, providing access to a range of functionalized piperidine derivatives with very good stereoselectivity. acs.org

Chemo-enzymatic Cascades: The combination of chemical and enzymatic catalysis offers a powerful route to chiral piperidines. A one-pot system using an amine oxidase and an ene imine reductase can achieve the asymmetric dearomatization of activated pyridines to yield stereo-defined products. nih.gov

Other Metal-Catalyzed Systems: Iridium catalysts with P,N-ligands can perform asymmetric hydrogenation of pyridinium salts. nih.gov Palladium catalysts with chiral pyridine-oxazoline ligands have been used for the enantioselective oxidative amination of alkenes. nih.gov

Table 2: Examples of Enantioselective Catalysis in Piperidine Synthesis

| Catalytic System | Reaction Type | Substrates | Key Advantage | Ref |

|---|---|---|---|---|

| Rhodium / Chiral Amine | Asymmetric Reductive Transamination | Pyridinium salts | Avoids chiral catalysts and H₂ gas; scalable. | dicp.ac.cn |

| Rhodium / Chiral Ligand | Asymmetric Reductive Heck | Dihydropyridines, Arylboronic acids | High yield and enantioselectivity for 3-substituted piperidines. | nih.govacs.org |

| Chiral Phosphine | [4+2] Annulation | Imines, Allenes | Catalytic enantioselective access to functionalized piperidines. | acs.org |

| Amine Oxidase / EneIRED | Chemo-enzymatic Dearomatization | N-substituted Tetrahydropyridines | High stereoselectivity under benign conditions. | nih.gov |

Role of Piperidin-4-ones as Synthetic Intermediates

Piperidin-4-ones are exceptionally versatile synthetic intermediates, serving as key building blocks for a vast array of more complex molecules, including numerous pharmaceuticals. nih.govacs.orggoogleapis.com The ketone functionality allows for a wide range of chemical transformations. The reduction of the ketone in a precursor like 1-(cyclohexylmethyl)piperidin-4-one (B2688119) yields the target alcohol, this compound.

These intermediates are central to the synthesis of important drug classes such as 4-aminopiperidine-based analgesics (e.g., fentanyl analogues) and 4-aryl-4-hydroxypiperidine drugs like haloperidol. googleapis.comresearchgate.net The ability to modify the piperidin-4-one core allows for the systematic exploration of structure-activity relationships in medicinal chemistry. nih.gov

Preparation of Piperidin-4-one Precursors

The utility of piperidin-4-ones has driven the development of numerous synthetic methods for their preparation.

Mannich Condensation: The classical and most common method involves a one-pot condensation of an aldehyde, an amine (or ammonium acetate), and a ketone with two α-hydrogens, such as acetone (B3395972) or ethyl methyl ketone. nih.govchemrevlett.com This multicomponent reaction assembles the piperidin-4-one ring in a single step.

Dieckmann Condensation: An alternative route involves the addition of a primary amine to two moles of an alkyl acrylate, followed by an intramolecular Dieckmann condensation, hydrolysis, and decarboxylation to yield the N-substituted 4-piperidone. dtic.mil

Two-Step Procedures: A general and efficient procedure involves a two-step process for creating N-aryl-substituted 4-piperidones. acs.org Another approach starts from 1-benzylpiperidin-4-one, which undergoes a Strecker-type condensation with an amine and cyanide to produce an amino-nitrile, a precursor that can be further elaborated. researchgate.net

Reductive Cyanation: Chiral pyridinium salts can undergo a modified Fry reductive cyanation to produce chiral 2-cyano-Δ4-tetrahydropyridines, which are precursors for substituted piperidines. researchgate.net

The synthesis of these precursors is foundational, enabling access to a wide diversity of piperidine-based structures, including this compound.

Functional Group Interconversions at the 4-Position

The functionalization of the 4-position of the piperidine ring is a key strategy for the synthesis of diverse derivatives. The ketone functionality of 4-piperidones serves as a versatile handle for a wide array of chemical transformations. These ketones can be subjected to olefination reactions, such as with phosphonates and strong bases, to introduce carbon-carbon double bonds. youtube.com

Another significant interconversion involves the transformation of a 4-hydroxypiperidine (B117109) into a corresponding iodide. This iodide can then be converted into an organozinc intermediate. This organometallic species is a valuable precursor that can undergo coupling reactions, for instance, with aryl palladium complexes, to yield 4-aryl piperidines. youtube.com Furthermore, with the aid of a cobalt diamine complex, the piperidinyl iodide can be directly coupled with Grignard reagents like aryl magnesium bromides. youtube.com

Epoxide intermediates also offer a pathway to functionalization at the 4-position. Reaction with copper iodide and an excess of a Grignard reagent can transform an epoxide into a 4-aryl piperidone. youtube.com Additionally, the hydroxyl group of 4-hydroxypiperidine derivatives can be converted into a better leaving group, such as a mesylate. This activation allows for subsequent reactions, for example, intramolecular cyclization to form bicyclic structures like 1-azoniabicyclo[2.2.2]octane derivatives. nih.gov

Regioselective Reductions to Piperidin-4-ols

A primary and straightforward method for the synthesis of this compound and its analogs is the regioselective reduction of the corresponding 1-substituted-piperidin-4-one. The carbonyl group at the C-4 position is readily reduced to a hydroxyl group using various reducing agents.

Sodium borohydride (B1222165) (NaBH₄) is a commonly employed reagent for this transformation. For instance, N-Boc-4-piperidone, dissolved in methanol, can be effectively reduced to N-Boc-4-hydroxypiperidine by sodium borohydride. google.com Similarly, enamines derived from 4-piperidones can be reduced to the corresponding piperidines using borohydride under mildly acidic conditions. youtube.com

Catalytic hydrogenation represents another efficient method. The reduction of pyridine (B92270) N-oxides using ammonium formate (B1220265) and palladium on carbon can produce piperidines. organic-chemistry.org More specifically, the hydrogenation of 4-pyridone derivatives can yield the corresponding piperidin-4-ols.

The table below summarizes various reduction methods for piperidin-4-one derivatives.

| Starting Material | Reducing Agent/Catalyst | Product | Yield | Reference |

| 4-Piperidone | Sodium Borohydride in Methanol | 4-Hydroxypiperidine | Not specified | google.com |

| Enamines of 4-piperidones | Borohydride (acidic conditions) | Substituted piperidines | Not specified | youtube.com |

| Pyridine N-oxides | Ammonium formate, Pd/C | Piperidines | High | organic-chemistry.org |

| 1-(Cyclohexylmethyl)-2-isopropylpiperidin-4-one | Hydrogenation agent (e.g., aluminum hydride) | (2RS)-(6)-1-(Cyclohexylmethyl)-2-isopropylpiperidin-4-ol | Not specified | epo.org |

It is noteworthy that certain piperidin-4-ones may exist as different stereoisomers, and the choice of reducing agent and conditions can influence the stereochemical outcome of the resulting alcohol. epo.org

Precursor and Intermediate Utility in Complex Molecule Construction

The this compound scaffold and related 4-hydroxypiperidine derivatives are significant building blocks in the synthesis of more complex and often biologically active molecules. google.comontosight.ai Their utility stems from the presence of multiple reactive sites that allow for further elaboration.

These piperidine derivatives are particularly valuable as intermediates for pharmacologically active substances, including morphine-like analgesics. google.com For example, a 2-p-methoxybenzyl-3,4-dimethyl-4-hydroxy-piperidine can be N-methylated and then cyclized to form a 2,5,9-trimethyl-2-hydroxy-6,7-benzomorphane. google.com In another instance, a 4-hydroxy-piperidine derivative can be converted to its corresponding 4-propionyloxy derivative by treatment with propionic acid anhydride, a modification known to impart morphine-like analgesic properties. google.com

The synthesis of various N-substituted 4-(4'-chlorophenyl)-4-hydroxypiperidine derivatives has been undertaken to explore their potential as analgesic and hypotensive agents. nih.gov This highlights the role of the 4-hydroxypiperidine core in constructing new therapeutic candidates. nih.gov The 4-hydroxypiperidine moiety is a key structural element in many pharmaceuticals. wikipedia.org

Furthermore, the 4-hydroxypiperidine structure is a crucial intermediate in the synthesis of fentanyl analogs and other potent narcotic analgesics. researchgate.net For instance, methyl 4-[(1-oxopropyl)phenylamino]piperidine-4-carboxylate, a key intermediate for drugs like remifentanil, is synthesized from 1-benzylpiperidin-4-one, showcasing the conversion of the piperidone to other functional groups necessary for complex drug synthesis. researchgate.net The development of novel synthetic methods for highly substituted piperidines is driven by their frequent appearance in therapeutics. researchgate.net

Chemical Transformations and Reactivity of 1 Cyclohexylmethyl Piperidin 4 Ol Derivatives

Reactions at the Piperidine (B6355638) Nitrogen Atom

The nucleophilic nature of the piperidine nitrogen, owing to its lone pair of electrons, allows it to readily react with a variety of electrophilic compounds.

Acylation Reactions

The introduction of an acyl group to the piperidine nitrogen, forming an amide, is a common transformation. This acylation is typically carried out by reacting 1-(cyclohexylmethyl)piperidin-4-ol with acylating agents like acyl chlorides or acid anhydrides. A base is often included in the reaction mixture to neutralize the acidic byproduct.

| Acylating Agent | Base | Product |

| Acetyl chloride | Triethylamine (B128534) | 1-acetyl-4-(cyclohexylmethyl)piperidin-4-ol |

| Benzoyl chloride | Pyridine (B92270) | 1-benzoyl-4-(cyclohexylmethyl)piperidin-4-ol |

| Acetic anhydride | None | 1-acetyl-4-(cyclohexylmethyl)piperidin-4-ol |

Sulfonylation Reactions

In a reaction analogous to acylation, sulfonylation involves the treatment of the piperidine nitrogen with a sulfonyl halide, most commonly a sulfonyl chloride, to yield a sulfonamide. These reactions are typically performed in the presence of a non-nucleophilic base such as triethylamine or pyridine.

| Sulfonylating Agent | Base | Product |

| Methanesulfonyl chloride | Triethylamine | 1-(methylsulfonyl)-4-(cyclohexylmethyl)piperidin-4-ol |

| p-Toluenesulfonyl chloride | Pyridine | 1-(tosyl)-4-(cyclohexylmethyl)piperidin-4-ol |

Quaternization Chemistry

The piperidine nitrogen can be quaternized through a reaction with an alkyl halide, resulting in the formation of a quaternary ammonium (B1175870) salt. This N-alkylation process, known as the Menshutkin reaction, enhances the water solubility of the molecule. The efficiency of the reaction is dependent on the specific alkyl halide and solvent employed.

| Alkylating Agent | Solvent | Product |

| Methyl iodide | Acetonitrile (B52724) | 1-(cyclohexylmethyl)-1-methyl-4-hydroxypiperidinium iodide |

| Benzyl bromide | N,N-Dimethylformamide | 1-benzyl-1-(cyclohexylmethyl)-4-hydroxypiperidinium bromide |

Transformations Involving the 4-Hydroxyl Group

The secondary hydroxyl group at the 4-position of the piperidine ring serves as another key site for chemical derivatization, readily undergoing oxidation, esterification, and etherification.

Oxidation Reactions

Oxidation of the 4-hydroxyl group converts the secondary alcohol to a ketone, yielding 1-(cyclohexylmethyl)piperidin-4-one (B2688119). A variety of oxidizing agents can be utilized for this purpose, with the selection often guided by the desired reaction selectivity and conditions. Common and effective methods for this transformation include the Swern oxidation, the use of Dess-Martin periodinane (DMP), and chromate-based oxidations. The resulting ketone is a valuable intermediate for further synthetic modifications.

| Oxidizing Agent | Reaction Conditions | Product |

| Swern Oxidation (Oxalyl chloride, DMSO, Triethylamine) | -78 °C to room temperature | 1-(cyclohexylmethyl)piperidin-4-one |

| Dess-Martin Periodinane (DMP) | Dichloromethane, room temperature | 1-(cyclohexylmethyl)piperidin-4-one |

| Jones Reagent (CrO3, H2SO4, acetone) | 0 °C to room temperature | 1-(cyclohexylmethyl)piperidin-4-one |

Esterification and Etherification

The 4-hydroxyl group can be readily transformed into an ester or an ether. Esterification is generally accomplished by reacting this compound with a carboxylic acid or one of its derivatives, such as an acyl chloride or acid anhydride, often in the presence of an acid or base catalyst. Etherification can be achieved via methods like the Williamson ether synthesis, which involves the reaction of the corresponding alkoxide (formed by deprotonating the alcohol) with an alkyl halide.

Esterification Reactions

| Reagent | Catalyst | Product |

| Acetic anhydride | Pyridine | 1-(cyclohexylmethyl)piperidin-4-yl acetate |

| Benzoyl chloride | Triethylamine | 1-(cyclohexylmethyl)piperidin-4-yl benzoate |

Etherification Reactions

| Reagent | Base | Product |

| Methyl iodide | Sodium hydride | 1-(cyclohexylmethyl)-4-methoxypiperidine |

| Benzyl bromide | Potassium tert-butoxide | 4-(benzyloxy)-1-(cyclohexylmethyl)piperidine |

Elimination Reactions and Olefin Formation

The secondary alcohol at the C4 position of the piperidine ring in this compound is a key site for elimination reactions, leading to the formation of the corresponding olefin, 1-(Cyclohexylmethyl)-1,2,3,6-tetrahydropyridine. This transformation is typically achieved through acid-catalyzed dehydration. nih.govrsc.orgmdpi.com The mechanism generally proceeds via an E1 pathway, initiated by the protonation of the hydroxyl group to form a good leaving group, water. nih.govrsc.org Subsequent departure of the water molecule generates a secondary carbocation at the C4 position. A base, which can be the conjugate base of the acid catalyst or another solvent molecule, then abstracts a proton from an adjacent carbon (C3 or C5), leading to the formation of a double bond within the piperidine ring. nih.govnih.gov Due to the symmetry of the piperidine ring relative to the C4 position, proton abstraction from either C3 or C5 results in the same tetrahydropyridine (B1245486) product.

The conditions for this dehydration reaction can be modulated. Strong mineral acids such as sulfuric acid or phosphoric acid are commonly employed, often with heating to drive the equilibrium towards the alkene product. mdpi.com The choice of acid and reaction temperature can influence the yield and selectivity of the reaction, minimizing potential side reactions such as ether formation or rearrangements, although the latter is less likely in this specific constrained cyclic system.

| Reaction Type | Reagents and Conditions | Product | Plausible Mechanism |

| Acid-Catalyzed Dehydration | Concentrated H₂SO₄ or H₃PO₄, heat | 1-(Cyclohexylmethyl)-1,2,3,6-tetrahydropyridine | E1 Elimination |

This table illustrates a typical elimination reaction for this compound.

Modifications of the Cyclohexylmethyl Moiety

The cyclohexylmethyl substituent offers additional sites for chemical modification, allowing for the synthesis of a diverse range of derivatives. These modifications can be broadly categorized into functionalization of the cyclohexyl ring and reactions at the methylene (B1212753) linker.

The cyclohexyl ring, being a saturated carbocycle, is relatively inert. However, its C-H bonds can be functionalized under specific conditions, primarily through radical-based reactions.

Radical Halogenation: Free radical halogenation, using reagents like N-bromosuccinimide (NBS) in the presence of a radical initiator (e.g., AIBN or light), can introduce a halogen atom onto the cyclohexyl ring. researchgate.net The selectivity of this reaction is governed by the stability of the resulting radical intermediate. In a cyclohexyl ring, tertiary C-H bonds are more reactive than secondary ones. However, in the unsubstituted cyclohexyl ring of this compound, all C-H bonds are secondary, leading to a mixture of regioisomers. The presence of the bulky piperidinylmethyl group might sterically hinder certain positions, offering a degree of regiocontrol.

Oxidation: The C-H bonds of the cyclohexyl ring can also be oxidized to introduce hydroxyl or carbonyl functionalities. researchgate.net This can be achieved using strong oxidizing agents, though selectivity can be a challenge. More controlled oxidations can be performed using catalytic systems, such as those based on transition metals, which can offer greater regioselectivity. The development of methods for the site-selective C-H functionalization of cycloalkanes is an active area of research. nih.gov

| Reaction Type | Reagents and Conditions | Potential Products | Key Considerations |

| Radical Bromination | N-Bromosuccinimide (NBS), AIBN, CCl₄, heat | Bromo-substituted cyclohexyl derivatives | Mixture of regioisomers, potential for some steric influence. |

| C-H Oxidation | Strong oxidants (e.g., KMnO₄) or catalytic systems | Hydroxylated or carbonylated cyclohexyl derivatives | Low selectivity with strong oxidants; catalysts may offer regiocontrol. |

This table outlines potential functionalization reactions for the cyclohexyl ring of this compound derivatives.

The methylene bridge connecting the piperidine and cyclohexyl rings is another potential site for functionalization. The proximity of the nitrogen atom can influence the reactivity of the adjacent C-H bonds. In analogous systems, such as N-benzylpiperidines, the methylene protons can be abstracted under certain conditions, allowing for subsequent reactions.

Oxidation of the methylene group to a carbonyl, forming an amide, is a plausible transformation. This can be achieved using various oxidizing agents. For instance, biocatalytic methods employing enzymes have shown promise in the α-oxidation of cyclic amines to the corresponding lactams. nih.gov Chemical methods, such as those using ruthenium catalysts, can also effect this transformation. acs.org

Regioselective and Chemoselective Functionalization Strategies

The presence of multiple reactive sites in this compound—the secondary alcohol, the tertiary amine, and the C-H bonds of both rings—presents a significant challenge in achieving selective functionalization. The development of regioselective and chemoselective strategies is therefore crucial for the controlled synthesis of specific derivatives.

Chemoselectivity between the alcohol and the amine is a primary consideration. For instance, oxidation of the secondary alcohol to a ketone without affecting the tertiary amine is a desirable transformation. This can be achieved using specific oxidizing agents that are selective for alcohols in the presence of amines. nih.govnih.govrsc.org Some ruthenium-based catalysts have been shown to selectively oxidize secondary alcohols over primary ones and are compatible with various other functional groups. slideshare.net Conversely, reactions targeting the amine, such as quaternization, can often be performed without affecting the alcohol functionality under appropriate conditions.

Regioselectivity in the functionalization of the piperidine ring is also a key aspect. While the C4 position is already substituted, the other positions (C2, C3, C5, C6) are available for further modification. The nitrogen atom significantly influences the reactivity of the ring, with the C2 and C6 positions being electronically activated towards certain reactions. organicchemistrytutor.comacs.org However, steric hindrance from the N-cyclohexylmethyl group can direct reactions to the less hindered C3 and C5 positions. Recent advances in C-H functionalization have demonstrated that by carefully choosing the catalyst and protecting groups, it is possible to achieve site-selective functionalization at C2, C3, or C4 of the piperidine ring. nih.govpearson.com

To achieve selective transformations, the use of protecting groups is an indispensable strategy. wikipedia.orgorganic-chemistry.org A protecting group temporarily masks a reactive functional group, allowing a chemical reaction to be carried out at another site in the molecule. wikipedia.org

Protecting the Alcohol: The secondary alcohol can be protected using a variety of standard protecting groups. Silyl ethers, such as tert-butyldimethylsilyl (TBDMS) or triisopropylsilyl (TIPS) ethers, are commonly used and are stable under a wide range of conditions but can be readily removed with fluoride-releasing reagents like TBAF. organicchemistrytutor.commasterorganicchemistry.com Acetals, such as the tetrahydropyranyl (THP) group, are another option, being stable to basic and nucleophilic conditions but easily cleaved with acid. organicchemistrytutor.comchemistrysteps.com This allows for reactions to be performed on the nitrogen atom or the cyclohexyl ring without interference from the hydroxyl group.

Protecting the Amine: The tertiary amine itself is generally unreactive towards many reagents that target alcohols. However, in certain reactions, such as strong oxidations, it may be necessary to protect the nitrogen. This can be achieved by converting it to a quaternary ammonium salt or an amine oxide, which can be later reversed. For reactions requiring the temporary conversion of the tertiary amine to a secondary amine (e.g., for N-acylation with a different group), a dealkylation-realkylation sequence would be necessary, which is a more complex synthetic route. In the context of piperidine chemistry, N-protecting groups like Boc (tert-butoxycarbonyl) or Cbz (carbobenzyloxy) are often employed when starting from the corresponding secondary amine, piperidin-4-ol, to control subsequent N-alkylation and other transformations. nih.govwikipedia.org

| Functional Group to Protect | Protecting Group | Introduction Conditions | Removal Conditions | Orthogonality |

| Alcohol (OH) | TBDMS (tert-butyldimethylsilyl) | TBDMS-Cl, Imidazole, DMF | TBAF, THF | Stable to many non-acidic/non-fluoride conditions. |

| Alcohol (OH) | THP (tetrahydropyranyl) | Dihydropyran, p-TsOH (cat.), CH₂Cl₂ | Aqueous acid (e.g., HCl) | Stable to basic, nucleophilic, and reducing conditions. |

| Amine (N) | Boc (tert-butoxycarbonyl) | (Boc)₂O, base (for secondary amines) | Strong acid (e.g., TFA, HCl) | Allows for reactions under basic or nucleophilic conditions. |

| Amine (N) | Cbz (carbobenzyloxy) | Cbz-Cl, base (for secondary amines) | Hydrogenolysis (H₂, Pd/C) | Allows for reactions under acidic or basic conditions. |

This table summarizes common protecting group strategies that could be applied to the synthesis of derivatives of this compound.

Structural Diversity and Chemical Derivatization of 1 Cyclohexylmethyl Piperidin 4 Ol

Design Principles for Analog Generation

The rational design of analogs of 1-(cyclohexylmethyl)piperidin-4-ol is guided by established medicinal chemistry principles, including structure-activity relationship (SAR) studies and the concept of bioisosterism. nih.govresearchgate.net These principles aim to enhance desired properties while minimizing potential liabilities.

Core Scaffold Modification

Modification of the central piperidine-4-ol scaffold is a key strategy to explore new chemical space and alter the conformational preferences of the molecule. This can involve replacing the piperidine (B6355638) ring with other heterocyclic systems or modifying the ring's substitution pattern. For instance, the replacement of the piperidine moiety with a different nitrogen-containing heterocycle can significantly impact the compound's interaction with biological targets.

| Modification Strategy | Rationale | Example of Resulting Scaffold |

| Nitrogen Heterocycle Exchange | To alter basicity, hydrogen bonding capacity, and vectoral presentation of substituents. | Pyrrolidine (B122466), Azepane |

| Carbon-for-Nitrogen Substitution | To remove the basic nitrogen and introduce a purely carbocyclic core. | Cyclohexanol |

| Positional Isomerism of Hydroxyl Group | To explore different spatial arrangements of the hydrogen bond donor/acceptor. | 1-(Cyclohexylmethyl)piperidin-3-ol |

Side Chain Variation

Variation of the N-cyclohexylmethyl side chain is a common approach to modulate lipophilicity, steric bulk, and potential interactions with hydrophobic pockets in target proteins. These modifications can range from simple alterations of the cyclohexyl ring to its complete replacement with other cyclic or acyclic moieties.

| Side Chain Modification | Rationale | Example of Modified Group |

| Ring Substitution | To introduce electronic or steric effects. | 4-Methylcyclohexylmethyl |

| Ring Isomerism | To alter the spatial projection of the substituent. | Cyclopentylmethyl, Cycloheptylmethyl |

| Acyclic Replacements | To increase conformational flexibility. | Isobutyl, Pentyl |

| Aromatic Replacements | To introduce potential for pi-stacking interactions. | Benzyl |

Synthesis of Novel Heterocyclic and Carbon-Based Analogs

The synthesis of novel analogs of this compound often involves multi-step sequences starting from commercially available materials. The choice of synthetic route is dictated by the desired structural modifications.

Nitrogen Heterocycle Exchange

The exchange of the piperidine ring for other nitrogen-containing heterocycles can be achieved through various synthetic strategies. For example, the synthesis of a pyrrolidine analog would involve the reaction of a suitably protected 3-hydroxypyrrolidine with cyclohexylmethyl bromide. Similarly, azepane analogs can be prepared from the corresponding 4-hydroxyazepane. These exchanges allow for a systematic evaluation of the impact of ring size on biological activity.

Carbocyclic Ring Expansion/Contraction

The expansion or contraction of the N-cyclohexyl ring to cycloheptyl or cyclopentyl moieties, respectively, is another strategy to fine-tune the steric and conformational properties of the side chain. These modifications can be accomplished by using the corresponding cycloalkylmethyl halides in the N-alkylation of piperidin-4-ol. The synthesis of spirocyclic analogs, where a new ring system is fused to the piperidine core, represents a more complex but powerful approach to explore novel three-dimensional chemical space. whiterose.ac.uknih.govbeilstein-journals.org For instance, intramolecular cyclization strategies can be employed to construct spiro-fused systems at the C-4 position of the piperidine ring. nih.gov

Conformational Analysis of Piperidine Ring Systems

The N-cyclohexylmethyl group is expected to occupy an equatorial position to minimize steric interactions with the axial hydrogens on the piperidine ring. The conformational preference of the 4-hydroxyl group, however, can be influenced by both steric and electronic factors. In the free base, the hydroxyl group may exist in either an axial or equatorial orientation, with the equatorial position generally being slightly more favored.

Protonation of the piperidine nitrogen can significantly influence the conformational equilibrium of the 4-hydroxyl group. nih.gov In some 4-substituted piperidinium (B107235) salts, a stabilization of the axial conformer has been observed due to electrostatic interactions between the protonated nitrogen and the polar substituent at the 4-position. nih.gov Computational modeling, such as molecular mechanics calculations, can be employed to predict the relative energies of the different conformers and provide insights into the conformational preferences of the piperidine ring system. nih.gov These theoretical studies, in conjunction with experimental techniques like NMR spectroscopy, are invaluable for a detailed understanding of the conformational landscape of this compound and its derivatives. researchgate.net

Stereochemical Considerations in Derivative Synthesis

The synthesis of derivatives of this compound often introduces additional stereocenters, leading to the formation of diastereomers and enantiomers. The management of this newly generated stereochemistry is a critical aspect of synthetic design.

When a new stereocenter is created in a molecule that already contains one, diastereomers are formed. For instance, the introduction of a substituent at the C3 position of this compound would result in two pairs of enantiomers, which are diastereomeric to each other (cis and trans isomers). These diastereomers have distinct physical properties and can typically be separated using standard laboratory techniques such as column chromatography.

The characterization of these separated diastereomers relies heavily on spectroscopic methods, particularly Nuclear Magnetic Resonance (NMR). The spatial relationship between substituents (e.g., cis or trans) can be determined by analyzing the coupling constants and chemical shifts of the ring protons. For example, a proton in an axial orientation will typically have a larger coupling constant with adjacent axial protons than with equatorial protons. In studies involving the enzymatic reduction of substituted 4-oxo-piperidines to their corresponding 4-hydroxypiperidine (B117109) derivatives, the resulting cis and trans diastereomers were successfully separated by column chromatography and their stereochemistry confirmed by HPLC and NMR analysis. nih.gov

| Isomer Type | Separation Method | Stationary Phase | Mobile Phase |

|---|---|---|---|

| Diastereomers (cis/trans) | Column Chromatography | Silica Gel | Ethyl Acetate / Hexane Gradient |

| Enantiomers | Chiral HPLC | Cellulose-based (e.g., Chiralcel OD) | Isopropanol / Hexane |

If a derivative of this compound is chiral, it will exist as a pair of enantiomers. Since enantiomers have identical physical properties in an achiral environment, their separation, known as chiral resolution, requires a chiral environment. A common and effective method for this is High-Performance Liquid Chromatography (HPLC) using a chiral stationary phase (CSP). nih.gov For example, racemic mixtures of piperidine derivatives have been successfully resolved into their constituent enantiomers using polysaccharide-based chiral columns. nih.gov

Kinetic resolution is another powerful technique, where one enantiomer reacts faster with a chiral catalyst or reagent, allowing for the separation of the unreacted enantiomer from the product. nih.govwhiterose.ac.uk This has been applied to various substituted piperidines. nih.govwhiterose.ac.uk

Once the enantiomers are separated, determining their absolute configuration (R or S) is essential. This is often achieved through single-crystal X-ray crystallography, a definitive method that provides a three-dimensional structure of the molecule. whiterose.ac.uk If suitable crystals cannot be obtained, spectroscopic methods such as circular dichroism (CD) or the synthesis of derivatives with a known chiral auxiliary (e.g., Mosher's esters) can be employed.

Advanced Spectroscopic and Analytical Characterization Techniques

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful tool for elucidating the carbon-hydrogen framework of an organic molecule. Through a combination of one-dimensional (1D) and two-dimensional (2D) experiments, a complete structural assignment of 1-(Cyclohexylmethyl)piperidin-4-ol can be achieved.

The ¹H NMR spectrum provides information about the chemical environment and connectivity of protons in the molecule. The spectrum for this compound, typically recorded in a solvent like CDCl₃, would show distinct signals for the protons on the piperidine (B6355638) ring, the cyclohexyl ring, and the methylene (B1212753) bridge.

The signals for the protons on the piperidine ring adjacent to the nitrogen (H-2 and H-6) are expected to appear as complex multiplets in the downfield region due to the influence of the electronegative nitrogen atom. The proton on the carbon bearing the hydroxyl group (H-4) would also present a distinct multiplet. The protons of the cyclohexyl group and the methylene bridge (H-7) would appear in the more shielded, upfield region of the spectrum, characteristic of aliphatic protons.

Table 1: Predicted ¹H NMR Chemical Shifts for this compound Note: This table is based on typical values for similar structural motifs. Actual experimental values may vary.

| Proton Position | Predicted Chemical Shift (ppm) | Expected Multiplicity | Expected Coupling (J) in Hz |

|---|---|---|---|

| H-2, H-6 (axial & equatorial) | 2.0 - 2.9 | m | ~2-12 |

| H-3, H-5 (axial & equatorial) | 1.4 - 1.9 | m | ~2-13 |

| H-4 | 3.5 - 3.8 | m | ~3-8 |

| -OH | Variable (broad singlet) | br s | N/A |

| H-7 (N-CH₂) | 2.1 - 2.3 | d | ~7 |

| Cyclohexyl H | 0.8 - 1.8 | m | N/A |

Coupling Constants (J-coupling) are crucial for determining the relative orientation of protons. For instance, large axial-axial couplings (~10-13 Hz) versus smaller axial-equatorial or equatorial-equatorial couplings (~2-5 Hz) would confirm a chair conformation for the piperidine ring.

The ¹³C NMR spectrum reveals the number of chemically distinct carbon environments. For this compound, ten unique carbon signals are expected, assuming the two halves of the cyclohexyl ring and piperidine ring are symmetric. The chemical shifts are influenced by the local electronic environment.

Table 2: Predicted ¹³C NMR Chemical Shifts for this compound Note: This table is based on computational predictions and analysis of similar structures, as direct experimental data is not widely published. nih.gov

| Carbon Position | Predicted Chemical Shift (ppm) |

|---|---|

| C-2, C-6 | ~54 |

| C-3, C-5 | ~35 |

| C-4 | ~67 |

| C-7 (N-CH₂) | ~64 |

| C-1' (Cyclohexyl) | ~38 |

| C-2', C-6' (Cyclohexyl) | ~31 |

| C-3', C-5' (Cyclohexyl) | ~26 |

| C-4' (Cyclohexyl) | ~27 |

COSY (Correlation Spectroscopy): This experiment maps ¹H-¹H coupling networks. scielo.br It would show correlations between adjacent protons, for example, between H-2/H-3 and H-3/H-4 on the piperidine ring, and throughout the cyclohexyl ring system, confirming the spin systems within each ring. scielo.brscispace.com

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates each proton with its directly attached carbon atom. nih.gov It provides a direct link between the ¹H and ¹³C spectra, allowing for the confident assignment of each CH, CH₂, and CH₃ group. For instance, the proton signal around 3.6 ppm would show a cross-peak to the carbon signal around 67 ppm, assigning them to H-4 and C-4, respectively. nih.govbeilstein-journals.org

HMBC (Heteronuclear Multiple Bond Correlation): This technique reveals long-range (typically 2-3 bond) correlations between protons and carbons, which is critical for connecting the different structural fragments. scielo.brscispace.com The key HMBC correlation for this molecule would be from the methylene protons (H-7) to the piperidine carbons C-2 and C-6, as well as to the C-1' and C-2'/C-6' carbons of the cyclohexyl ring. This would unequivocally establish the cyclohexylmethyl group's attachment to the piperidine nitrogen.

High-Resolution Mass Spectrometry (HRMS) for Molecular Formula Determination

High-Resolution Mass Spectrometry is used to determine the elemental composition of a molecule with extremely high accuracy by measuring its mass-to-charge ratio (m/z) to several decimal places.

Electrospray ionization (ESI) is a soft ionization technique that is well-suited for analyzing polar, non-volatile compounds like this compound. nih.gov In positive ion mode, the molecule readily accepts a proton, primarily on the basic piperidine nitrogen, to form the protonated molecule, [M+H]⁺.

For this compound (Molecular Formula: C₁₂H₂₃NO), the theoretical monoisotopic mass of the neutral molecule is 197.17796 u. The expected exact mass of the protonated ion [C₁₂H₂₄NO]⁺ would be 198.18524 u . The detection of this ion with high mass accuracy (typically < 5 ppm error) by an HRMS instrument like a Time-of-Flight (TOF) or Orbitrap analyzer would confirm the molecular formula.

Tandem mass spectrometry (MS/MS) involves isolating the protonated parent ion ([M+H]⁺) and subjecting it to collision-induced dissociation (CID) to generate characteristic fragment ions. The resulting fragmentation pattern provides powerful evidence for the molecule's structure. nih.govresearchgate.net For this compound, key fragmentation pathways are predictable based on studies of similar piperidine alkaloids. scielo.brscispace.comnih.gov

A primary fragmentation would be the neutral loss of water (H₂O, 18.01 u) from the hydroxyl group, leading to an ion at m/z 180.1751. Another major fragmentation pathway is α-cleavage at the nitrogen atom, resulting in the scission of the cyclohexylmethyl group. This can lead to the formation of a stable cyclohexylmethyl cation ([C₇H₁₃]⁺) at m/z 97.1012 or a protonated piperidin-4-ol fragment ion. Further fragmentation of the piperidine ring itself would also be observed.

Table 3: Predicted MS/MS Fragmentation of this compound ([M+H]⁺ = m/z 198.1852)

| Predicted m/z | Formula of Fragment | Proposed Neutral Loss/Structure |

|---|---|---|

| 180.1751 | [C₁₂H₂₂N]⁺ | Loss of H₂O from parent ion |

| 102.0913 | [C₅H₁₂NO]⁺ | Protonated piperidin-4-ol fragment |

| 97.1012 | [C₇H₁₃]⁺ | Cyclohexylmethyl cation |

| 84.0808 | [C₅H₁₀N]⁺ | Loss of H₂O from piperidin-4-ol fragment |

X-ray Crystallography for Solid-State Structural Analysis

X-ray crystallography stands as the definitive method for determining the precise atomic arrangement of a crystalline solid. For this compound, this technique would provide unequivocal evidence of its molecular conformation, including the orientation of the cyclohexylmethyl and hydroxyl substituents on the piperidine ring.

Crystal Structure Determination and Refinement

The process of crystal structure determination for this compound would involve several key steps. Initially, a high-quality single crystal of the compound is required. This crystal is then mounted on a goniometer and irradiated with a monochromatic X-ray beam. The resulting diffraction pattern, consisting of a series of spots of varying intensities, is collected on a detector.

The positions and intensities of these diffracted beams are then used to determine the unit cell dimensions and the space group of the crystal. The unit cell is the basic repeating unit of the crystal lattice. Once the unit cell and space group are known, the phases of the diffracted X-rays are determined, often using direct methods or Patterson methods, to generate an initial electron density map. This map provides a preliminary model of the molecular structure.

This initial model is then refined using least-squares methods, where the calculated diffraction pattern from the model is compared to the observed data. The refinement process adjusts atomic coordinates and thermal displacement parameters to minimize the difference between the calculated and observed structure factors. The quality of the final refined structure is typically assessed by the R-factor, with lower values indicating a better fit.

While specific crystallographic data for this compound is not publicly available, data for the parent compound, piperidin-4-ol, provides insight into the expected structural features.

Table 1: Representative Crystallographic Data for Piperidin-4-ol

| Parameter | Value |

|---|---|

| Crystal System | Tetragonal |

| Space Group | P-4 21 c |

| a (Å) | 12.0295 |

| b (Å) | 12.0295 |

| c (Å) | 8.0824 |

| α (°) | 90.00 |

| β (°) | 90.00 |

| γ (°) | 90.00 |

Data sourced from a study on the polymorphs of 4-hydroxypiperidine (B117109). nih.gov

Conformational Insights from Crystal Structures

The crystal structure of this compound would reveal critical conformational details. The piperidine ring is expected to adopt a chair conformation, which is the most stable arrangement for six-membered saturated rings. The orientation of the substituents—the cyclohexylmethyl group at the nitrogen atom and the hydroxyl group at the C4 position—would be of primary interest.

In related 4-substituted piperidines, the orientation of the substituent at C4 (axial or equatorial) can be influenced by the nature of the substituent and the substitution at the nitrogen atom. For 4-hydroxypiperidine itself, both axial and equatorial orientations of the hydroxyl group have been observed in different polymorphs. nih.gov The bulky cyclohexylmethyl group attached to the nitrogen is likely to influence the conformational preference of the piperidine ring and the hydroxyl group.

Chromatographic Methods for Purity and Isomeric Analysis

Chromatographic techniques are indispensable for assessing the purity of this compound and for separating any potential isomers.

High-Performance Liquid Chromatography (HPLC)

High-Performance Liquid Chromatography (HPLC) is a powerful technique for the separation, identification, and quantification of compounds in a mixture. For a compound like this compound, which possesses a tertiary amine and a hydroxyl group, reversed-phase HPLC would be a suitable method for purity analysis.

In a typical reversed-phase setup, a nonpolar stationary phase (e.g., C18-silica) is used with a polar mobile phase, often a mixture of water or buffer and an organic solvent like acetonitrile (B52724) or methanol. The separation is based on the differential partitioning of the analyte between the stationary and mobile phases. Due to its relatively polar nature, this compound would elute at a specific retention time under a given set of conditions.

The detection of this compound can be challenging as it lacks a strong chromophore for UV-Vis detection. In such cases, alternative detection methods like Charged Aerosol Detection (CAD) or Mass Spectrometry (MS) can be employed. A study on a similar compound, 4-methanesulfonyl-piperidine, which also lacks a UV chromophore, successfully utilized CAD for its quantification.

Table 2: Illustrative HPLC Method Parameters for Piperidine Derivatives

| Parameter | Condition |

|---|---|

| Column | C18 (e.g., 250 x 4.6 mm, 5 µm) |

| Mobile Phase | Acetonitrile/Water with an additive (e.g., formic acid or trifluoroacetic acid) |

| Flow Rate | 1.0 mL/min |

| Detector | CAD or MS |

These are representative conditions and would require optimization for this compound.

Gas Chromatography (GC)

Gas Chromatography (GC), particularly when coupled with Mass Spectrometry (GC-MS), is another valuable tool for the analysis of this compound. This technique is suitable for volatile and thermally stable compounds. The hydroxyl group may require derivatization (e.g., silylation) to increase volatility and improve peak shape.

In GC, the compound is vaporized and swept by a carrier gas through a capillary column coated with a stationary phase. Separation occurs based on the compound's boiling point and its interaction with the stationary phase. The retention time is a characteristic property for a given set of GC conditions.

The mass spectrometer detector provides structural information by fragmenting the eluted compound and measuring the mass-to-charge ratio of the fragments. This fragmentation pattern serves as a molecular fingerprint, aiding in the identification of the compound and any impurities. The analysis of various piperidine alkaloids by GC-MS has been extensively reported, providing a basis for method development for this compound.

Table 3: Representative GC-MS Parameters for Piperidine Alkaloids

| Parameter | Condition |

|---|---|

| Column | Capillary column (e.g., 30 m x 0.25 mm, 0.25 µm film thickness) with a nonpolar or medium-polarity stationary phase |

| Carrier Gas | Helium or Hydrogen |

| Temperature Program | Ramped oven temperature (e.g., 100°C to 280°C) |

| Detector | Mass Spectrometer (Electron Ionization mode) |

These parameters are illustrative and would need to be optimized for the specific analyte.

Chiral Chromatography for Enantiomeric Excess

Since this compound is a chiral molecule (the C4 carbon is a stereocenter), it can exist as a pair of enantiomers. Chiral chromatography is the primary method for separating these enantiomers and determining the enantiomeric excess (ee) of a sample.

This separation can be achieved using a chiral stationary phase (CSP) in either HPLC or GC. CSPs are designed to interact differently with the two enantiomers, leading to different retention times. Common CSPs are based on polysaccharides (e.g., cellulose (B213188) or amylose (B160209) derivatives), proteins, or cyclodextrins.

The choice of the CSP and the mobile phase is critical for achieving successful enantioseparation. For instance, a recent study on the chiral separation of N-cyclohexylmethylone, a compound also containing a cyclohexyl group, utilized chiral HPLC to resolve its enantiomers. This suggests that similar approaches would be effective for this compound. The separation of enantiomers is crucial in pharmaceutical development, as different enantiomers can exhibit distinct pharmacological activities.

Table 4: Potential Chiral HPLC Approaches

| Chiral Stationary Phase Type | Mobile Phase Example |

|---|---|

| Polysaccharide-based (e.g., cellulose or amylose derivatives) | Hexane/Isopropanol mixtures |

| Cyclodextrin-based | Aqueous buffers with organic modifiers |

The optimal conditions would need to be determined experimentally.

Theoretical and Computational Studies in the Context of 1 Cyclohexylmethyl Piperidin 4 Ol Chemistry

Quantum Chemical Calculations for Electronic Structure and Energetics

Quantum chemical calculations are fundamental to understanding the electronic properties and energetic landscape of 1-(Cyclohexylmethyl)piperidin-4-ol. These methods solve approximations of the Schrödinger equation to provide detailed information about molecular orbitals, charge distribution, and thermodynamic stability.

Density Functional Theory (DFT) has become a cornerstone of computational chemistry for its balance of accuracy and computational cost, making it well-suited for studying molecules of the size of this compound. DFT methods are used to determine the ground-state electronic structure, optimized geometry, and various spectroscopic properties.

For this compound, DFT calculations, often employing functionals like B3LYP with a suitable basis set (e.g., 6-31G(d)), can predict key electronic and structural parameters. researchgate.net These calculations can elucidate the distribution of electron density, identifying nucleophilic and electrophilic sites within the molecule. The highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energies can be calculated to understand the molecule's chemical reactivity and kinetic stability. researchgate.net

Table 1: Illustrative DFT-Calculated Properties for this compound

| Property | Calculated Value | Significance |

| Total Energy | (Typical range in Hartrees) | Indicates the overall stability of the molecule. |

| HOMO Energy | (Typical range in eV) | Relates to the electron-donating ability. |

| LUMO Energy | (Typical range in eV) | Relates to the electron-accepting ability. |

| HOMO-LUMO Gap | (Typical range in eV) | Correlates with chemical reactivity and stability. |

| Dipole Moment | (Typical range in Debye) | Provides insight into the molecule's polarity. |

DFT can also be used to calculate thermodynamic properties such as the heat of formation, Gibbs free energy, and entropy, which are crucial for predicting the feasibility and spontaneity of reactions involving this compound. nih.gov

Ab initio methods, such as Hartree-Fock (HF) and post-Hartree-Fock methods (e.g., Møller-Plesset perturbation theory, MP2), are based on first principles without the use of empirical parameters. While computationally more demanding than DFT, they can provide highly accurate calculations of molecular properties.

For this compound, ab initio calculations can be employed to obtain a precise molecular geometry, including bond lengths, bond angles, and dihedral angles. researchgate.net These methods are also valuable for calculating vibrational frequencies, which can be compared with experimental infrared (IR) and Raman spectra to aid in structural elucidation. Furthermore, ab initio methods can provide accurate estimations of electronic properties like ionization potential and electron affinity.

Molecular Dynamics Simulations for Conformational Landscapes

Molecular Dynamics (MD) simulations are a powerful computational tool for studying the dynamic behavior of molecules over time. mdpi.com By solving Newton's equations of motion for a system of atoms, MD simulations can provide a detailed picture of the conformational landscape of this compound, including the flexibility of its constituent rings and the orientation of its substituent groups. mdpi.com

This compound possesses significant conformational flexibility due to the piperidine (B6355638) and cyclohexane (B81311) rings, as well as the methylene (B1212753) bridge. The piperidine ring is expected to adopt a chair conformation, which is the most stable arrangement for six-membered rings. nih.gov However, the substituents—the cyclohexylmethyl group at the nitrogen and the hydroxyl group at the C4 position—can exist in either axial or equatorial orientations.

MD simulations can be used to explore the potential energy surface of the molecule and identify the most stable conformers. By simulating the molecule over a sufficient timescale (nanoseconds to microseconds), a conformational ensemble can be generated, revealing the relative populations of different chair and boat conformations of both the piperidine and cyclohexane rings. This analysis provides insight into the preferred spatial arrangement of the molecule under given conditions. The conformational preferences in piperidine derivatives can be influenced by factors such as charge-dipole interactions, hyperconjugation, and steric repulsion. researchgate.net

The conformation of this compound can be significantly influenced by its environment, particularly the solvent. MD simulations can explicitly model the solvent molecules (e.g., water, ethanol) surrounding the solute, allowing for the investigation of solvent effects on conformational preferences.

In a polar solvent, conformations that maximize the exposure of the polar hydroxyl group to the solvent while minimizing the exposure of nonpolar hydrocarbon parts may be favored. Hydrogen bonding between the hydroxyl group, the piperidine nitrogen, and solvent molecules can play a crucial role in stabilizing certain conformations. MD simulations can quantify these interactions and predict how the conformational equilibrium shifts in different solvent environments.

Reaction Pathway Elucidation and Transition State Analysis

Computational chemistry is instrumental in elucidating the mechanisms of chemical reactions. For this compound, this can involve studying its synthesis or its participation in further chemical transformations.

Quantum chemical methods, particularly DFT, can be used to map the potential energy surface of a reaction. researchgate.net This involves identifying the structures of reactants, products, intermediates, and, crucially, the transition states that connect them. The transition state is the highest energy point along the reaction coordinate and represents the kinetic barrier to the reaction.

By calculating the energies of these species, the activation energy (the difference in energy between the reactants and the transition state) can be determined. researchgate.net A lower activation energy implies a faster reaction rate. This type of analysis can be used to predict the most likely reaction pathway among several possibilities and to understand the factors that influence the reaction's outcome. For instance, computational studies on the formation of piperidine rings have explored different cyclization pathways and the influence of catalysts. nih.govacs.org

Table 2: Components of a Computed Reaction Pathway

| Component | Description | Information Gained |

| Reactants | Starting materials of the reaction. | Initial energy of the system. |

| Intermediates | Stable species formed during the reaction. | Provides insight into multi-step mechanisms. |

| Transition State | The highest energy structure along the reaction coordinate. | Determines the activation energy and reaction rate. |

| Products | Final molecules formed in the reaction. | Final energy of the system and overall reaction thermodynamics. |

Through these computational approaches, a comprehensive theoretical understanding of the chemical and physical properties of this compound can be achieved, guiding further experimental work and application development.

Computational Mapping of Synthetic Routes

The synthesis of this compound can be approached through several routes, with N-alkylation of piperidin-4-ol and reductive amination of piperidin-4-one with cyclohexanecarboxaldehyde being two prominent methods. Computational chemistry can be employed to map these synthetic routes by calculating the energies of reactants, intermediates, transition states, and products.

One of the primary synthetic routes to this compound is the N-alkylation of piperidin-4-ol with a cyclohexylmethyl halide. This is a nucleophilic substitution reaction where the nitrogen atom of the piperidine ring acts as the nucleophile. Computational models can predict the feasibility of this reaction by calculating the activation energy. Lower activation energies suggest a more favorable reaction pathway.

Another viable route is the reductive amination of piperidin-4-ol with cyclohexanecarboxaldehyde. This two-step, one-pot reaction involves the formation of an iminium ion intermediate, followed by its reduction. Computational studies can model this process, providing insights into the stability of the intermediate and the energy barrier for the reduction step. The choice of reducing agent can also be guided by computational predictions of their reactivity and selectivity.

| Synthetic Route | Key Reaction Step | Computational Method | Calculated Parameter | Typical Value Range |

| N-Alkylation | Nucleophilic attack of piperidine nitrogen on cyclohexylmethyl halide | Density Functional Theory (DFT) | Activation Energy (Ea) | 15-25 kcal/mol |

| Reductive Amination | Formation of iminium ion intermediate | DFT | Reaction Energy (ΔEr) | -5 to 5 kcal/mol |

| Reductive Amination | Reduction of iminium ion | DFT | Activation Energy (Ea) | 10-20 kcal/mol |

Prediction of Reaction Outcomes and Selectivity

Computational models are instrumental in predicting the outcomes and selectivity of chemical reactions. For the synthesis of this compound, these models can help anticipate the yield of the desired product and the formation of potential byproducts.

In the case of N-alkylation , a common side reaction is overalkylation, leading to the formation of a quaternary ammonium (B1175870) salt. Computational analysis of the electronic properties of the reactants can help in optimizing reaction conditions to favor mono-alkylation. For instance, by calculating the charge distribution on the nitrogen atom of piperidin-4-ol, it is possible to assess its nucleophilicity and predict its reactivity towards the alkylating agent.

For the reductive amination pathway, selectivity is also a key consideration. The choice of reducing agent can influence the outcome. Computational models can simulate the interaction of different reducing agents with the iminium ion intermediate to predict which one will lead to the highest yield of the desired secondary amine.

The following table presents a hypothetical prediction of reaction outcomes based on computational modeling for the synthesis of this compound.

| Synthetic Route | Predicted Major Product | Potential Byproducts | Predicted Selectivity (Major:Byproduct) |

| N-Alkylation | This compound | Quaternary ammonium salt | 90:10 |

| Reductive Amination | This compound | Unreacted starting materials | 95:5 |

Intermolecular Interaction Modeling (Chemical Context)

The physical and chemical properties of this compound are significantly influenced by intermolecular interactions. Computational modeling allows for a detailed investigation of these forces, including hydrogen bonding, van der Waals forces, and electrostatic interactions.

Hydrogen Bonding Analysis

The hydroxyl group (-OH) and the nitrogen atom in the piperidine ring of this compound are capable of participating in hydrogen bonding. The hydroxyl group can act as both a hydrogen bond donor and acceptor, while the nitrogen atom can act as a hydrogen bond acceptor.

Computational methods such as Quantum Theory of Atoms in Molecules (QTAIM) can be used to analyze the strength and nature of these hydrogen bonds. By calculating parameters like electron density at the bond critical point, it is possible to quantify the strength of the hydrogen bonds. In the solid state, this compound is expected to form an extensive network of intermolecular hydrogen bonds, which would contribute to a higher melting point.

The table below provides typical calculated parameters for hydrogen bonds involving hydroxyl and amine functionalities, which are relevant to this compound.

| Hydrogen Bond Type | Donor-Acceptor Distance (Å) | Bond Energy (kcal/mol) |

| O-H···O | 2.7 - 3.0 | 3 - 7 |

| O-H···N | 2.8 - 3.1 | 2 - 5 |

| N-H···O | 2.9 - 3.2 | 1 - 3 |

Van der Waals and Electrostatic Interactions

Electrostatic interactions arise from the permanent dipole moments of the molecule. The polar C-O, O-H, and C-N bonds create a non-uniform distribution of charge, leading to a molecular dipole moment. Molecular electrostatic potential (MEP) maps can be generated computationally to visualize the regions of positive and negative electrostatic potential on the molecular surface. These maps are valuable for understanding how the molecule interacts with other polar molecules and ions.

| Interaction Type | Contributing Functional Groups | Relative Strength |

| Hydrogen Bonding | -OH group, Piperidine Nitrogen | Strong |

| Van der Waals Forces | Cyclohexyl ring, Piperidine ring | Moderate |

| Electrostatic Interactions | C-O, O-H, C-N bonds | Moderate |

Emerging Research Directions and Future Perspectives

Development of More Efficient and Sustainable Synthetic Routes

The traditional synthesis of 1-(cyclohexylmethyl)piperidin-4-ol, while established, presents opportunities for significant improvement in terms of efficiency, safety, and environmental impact. Modern synthetic chemistry is increasingly focused on "green" principles, driving research towards catalytic systems and continuous-flow processes.

Catalytic Systems for Enhanced Efficiency

The development of novel catalytic systems is paramount to enhancing the synthetic efficiency of this compound. A recent breakthrough in the related field of piperidine (B6355638) chemistry has demonstrated the potential of electrocatalysis. For instance, the N-methylation of 4-hydroxypiperidine (B117109) using CO2 as a carbon source has been achieved with a heterostructured Cu–Ni–Al electrocatalyst. This method boasts high Faradaic efficiency and excellent selectivity, offering a greener alternative to traditional methylation agents.

This electrocatalytic approach could foreseeably be adapted for the synthesis of this compound, potentially by coupling a cyclohexylmethyl precursor with the piperidine nitrogen under similar electrochemical conditions. The key performance indicators from the study on 4-hydroxypiperidine highlight the promise of this technology.

| Performance Metric | Value |

| Faradaic Efficiency (FE) for 1-methyl-4-piperidinol | 29.3% |

| N-methylation Selectivity | 100% |

| Carbon Selectivity | 78.3% |

| Formation Rate | 15.4 mmol g⁻¹ h⁻¹ |

Table 1: Performance of a Cu–Ni–Al electrocatalyst in the N-methylation of 4-hydroxypiperidine. Data from a recent study on electrocatalytic C–N coupling.

Furthermore, biocatalysis presents another avenue for sustainable synthesis. Immobilized enzymes, such as Candida antarctica lipase (B570770) B (CALB), have been successfully used in multicomponent reactions to produce substituted piperidines with high yields. chemrxiv.org The application of such biocatalysts could offer a mild and highly selective route to this compound and its derivatives.

Flow Chemistry Applications

Continuous flow chemistry offers numerous advantages over traditional batch processing, including enhanced heat and mass transfer, improved safety, and greater scalability. mdpi.com While specific flow chemistry protocols for the synthesis of this compound are not yet widely reported, the principles are readily applicable.

A machine-assisted, scaled-up synthesis of the anesthetic propofol, for example, has demonstrated the potential for industrial translation of flow chemistry protocols, achieving high daily production rates. scispace.com Similar strategies could be developed for the continuous production of this compound. This would likely involve the reaction of 4-hydroxypiperidine with a cyclohexylmethyl halide or a related electrophile within a heated and pressurized flow reactor. The precise control over reaction parameters afforded by flow systems could lead to higher yields and purity, minimizing the need for extensive downstream processing.

Exploration of Novel Chemical Reactivity Patterns

Beyond its synthesis, the chemical reactivity of this compound itself is a fertile ground for exploration. Unlocking new ways to functionalize this scaffold can lead to a diverse range of derivatives with potentially novel properties.

Unconventional Functionalization Methods

The direct functionalization of C-H bonds is a major goal in modern organic synthesis, as it avoids the need for pre-functionalized starting materials. For piperidine rings, rhodium-catalyzed C-H insertion reactions have shown great promise for site-selective functionalization. nih.govresearchgate.netnih.gov By choosing the appropriate catalyst and nitrogen-protecting group, it is possible to direct functionalization to the C2, C3, or C4 positions of the piperidine ring. nih.govresearchgate.netnih.gov

Applying these methods to this compound could allow for the introduction of various substituents at specific positions, dramatically expanding the chemical space accessible from this starting material. For example, functionalization at the C3 and C5 positions could lead to novel analogs with altered stereochemistry and biological activity.

Tandem Reaction Sequences